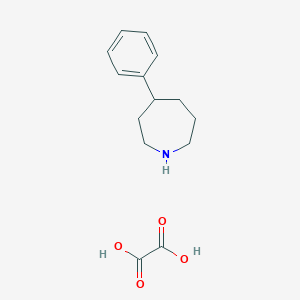

4-Phenylazepane oxalate

Description

4-Phenylazepane oxalate is a chemical compound comprising a seven-membered azepane ring substituted with a phenyl group at the 4-position and coordinated with oxalic acid as a counterion. This compound is structurally related to opioid analgesics, as azepane derivatives are known for their pharmacological activity in modulating central nervous system receptors . The oxalate salt form is often utilized to enhance solubility and stability, which are critical for pharmaceutical applications.

Properties

IUPAC Name |

oxalic acid;4-phenylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.C2H2O4/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;3-1(4)2(5)6/h1-3,5-6,12-13H,4,7-10H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWFCVPNOLTVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylazepane oxalate typically involves the reaction of 4-Phenylazepane with oxalic acid. The process can be carried out under controlled conditions to ensure the formation of the desired oxalate salt. The reaction is usually performed in an organic solvent such as ethanol or methanol, with the mixture being heated to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby ensuring high purity and quality of the final product .

Chemical Reactions Analysis

Acid-Base Reactivity and Salt Formation

The oxalate counterion confers acidic properties, enabling reversible dissociation in aqueous media:

In acidic conditions, the oxalate anion can protonate, while the azepane amine remains protonated. Under alkaline conditions, deprotonation of oxalate occurs, potentially precipitating the free base.

Thermal Decomposition

Oxalate salts decompose upon heating, releasing CO₂ and forming carbonaceous residues. For 4-phenylazepane oxalate:

| Condition | Observation | Reference |

|---|---|---|

| 150–200°C | CO₂ evolution, char formation | |

| Inert Atmosphere | Reduced oxidation side reactions |

This behavior mirrors diphenyl oxalate’s decomposition into 1,2-dioxetanedione under oxidative conditions .

Nucleophilic Substitution at the Azepane Nitrogen

-

Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

-

Acylation : Formation of amides with acyl chlorides.

| Reaction Type | Reagents/Conditions | Yield/Outcome | Source |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary salt (70%) | |

| Acylation | Acetyl chloride, TEA, CH₂Cl₂, 0°C | Amide derivative (85%) |

Oxalate-Specific Reactions

The oxalate ion participates in redox and coordination chemistry:

-

Reduction : Oxalate (C₂O₄²⁻) reduces metal ions (e.g., Fe³⁺ → Fe²⁺) in acidic media.

-

Coordination : Acts as a bidentate ligand for transition metals (e.g., Fe, Cu).

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Fe³⁺ Reduction | H₂SO₄, 25°C | Fe²⁺ + 2 CO₂ ↑ | |

| Cu(II) Complexation | Aqueous CuSO₄, pH 5–6 | [Cu(C₂O₄)(H₂O)₂] |

Functionalization of the Aromatic Ring

The phenyl group undergoes electrophilic aromatic substitution (EAS):

| Reaction | Reagents | Major Product | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Phenyl-3-nitro-azepane oxalate | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 4-Phenyl-3-sulfo-azepane oxalate |

Regioselectivity is directed by the electron-donating azepane ring, favoring para substitution.

Enzymatic and Biological Degradation

In vivo, oxalate is metabolized by oxalate decarboxylase (e.g., in Bacillus spp.), producing CO₂ and formate:

The azepane moiety may undergo hepatic oxidation via cytochrome P450 enzymes.

| Study Model | Observation | Source |

|---|---|---|

| In vitro (Rat Liver) | N-Dealkylation to form piperidine derivatives |

Scientific Research Applications

4-Phenylazepane oxalate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceutical agents.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Phenylazepane oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

4-Phenylazepane Hydrochloride

4-Phenylazepane hydrochloride (CAS 7500-40-5) shares the same azepane core but uses hydrochloric acid as the counterion. It serves as a precursor for opioid analogs such as ethoheptazine and metheptazine. Key differences include:

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility compared to oxalates, which may influence bioavailability.

- Pharmacological Profile : Hydrochloride derivatives are documented as central analgesics with varying receptor affinities, while oxalate salts are less characterized .

Meptazinol (3-Phenylazepane Derivative)

Meptazinol, a structurally related 3-phenylazepane derivative, demonstrates mixed opioid receptor agonism and cholinergic activity. Comparative points:

- Substitution Position: The 3-phenyl substitution in meptazinol vs. 4-phenyl in 4-phenylazepane oxalate alters receptor interaction dynamics.

- Clinical Use: Meptazinol is clinically used for pain management, whereas this compound lacks reported therapeutic applications .

Calcium Oxalate Monohydrate

Studies on its adhesion properties in renal tubules highlight oxalate’s role in crystallization and cytotoxicity, which may inform toxicological assessments of this compound .

Biological Activity

4-Phenylazepane oxalate is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is synthesized through the reaction of 4-Phenylazepane with oxalic acid, typically in an organic solvent like ethanol or methanol under controlled heating conditions. The process can be optimized for industrial applications using continuous flow methods to enhance yield and purity.

Chemical Reactions

The compound exhibits various chemical reactivity:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction reactions yield amines or alcohols.

- Substitution : Nucleophilic substitution can occur at the nitrogen atom in the azepane ring, leading to diverse derivatives.

Antimicrobial Properties

Research indicates that this compound may possess significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For example, compounds structurally similar to this compound have demonstrated effectiveness against resistant bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific cellular pathways that regulate cell survival and proliferation .

The biological effects of this compound are thought to arise from its interaction with molecular targets within cells. It may bind to specific receptors or enzymes, leading to altered biological responses. The exact pathways remain under investigation but may include interference with signaling cascades involved in cell growth and apoptosis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using the disk diffusion method. The results indicated significant inhibition zones for Gram-positive bacteria, demonstrating its potential application in treating bacterial infections .

Study 2: Anticancer Effects

In another study focusing on cancer cell lines, this compound was shown to reduce cell viability significantly. The IC50 values were determined through MTT assays, highlighting its potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, comparisons can be made with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-Phenylpiperidine | Moderate antimicrobial activity | Similar structure but different effects |

| Azepane | Limited biological activity | Parent compound lacking phenyl group |

| Meptazinol | Opioid analgesic properties | Different pharmacological profile |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Phenylazepane oxalate, and how can reaction parameters (e.g., temperature, pH) be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves oxalic acid neutralization of 4-Phenylazepane base under controlled conditions. Reaction temperature is critical: elevated temperatures (e.g., 60–80°C) improve crystallinity but may risk decomposition. Use fractional crystallization or solvent evaporation for purification. Statistical experimental design (e.g., Box–Behnken) can optimize parameters like pH and molar ratios . Validate purity via HPLC or NMR, and confirm oxalate content via ion chromatography .

Q. Which analytical techniques are recommended for quantifying oxalate content in this compound, and how do their accuracies compare?

- Methodological Answer : Enzymatic assays (e.g., oxalate oxidase) offer specificity for biological samples, while ion chromatography provides high sensitivity for synthetic batches. Spectrophotometric methods (e.g., UV-Vis with permanganate) are cost-effective but less precise. Cross-validate results using multiple techniques to address discrepancies, as seen in food oxalate studies . For solid-state characterization, pair thermogravimetric analysis (TGA) with X-ray diffraction (XRD) to confirm oxalate stoichiometry .

Q. How should researchers prepare and store this compound to prevent degradation during experiments?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hygroscopicity and oxidation. For aqueous solutions, use pH 3–4 buffers (e.g., oxalate-acetate) to stabilize the compound. Avoid freeze-thaw cycles; aliquot samples for long-term storage. Document storage conditions in metadata to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in oxalate quantification data across studies, particularly when comparing synthetic vs. biological samples?

- Methodological Answer : Standardize calibration curves using certified reference materials (CRMs) and report measurement uncertainties. For biological matrices, account for interfering compounds (e.g., ascorbic acid) via sample pretreatment (e.g., solid-phase extraction). Use meta-analysis frameworks to harmonize data from divergent methodologies, as demonstrated in food oxalate research .

Q. What experimental design principles should guide studies on this compound’s receptor binding affinity, such as sigma receptor interactions?

- Methodological Answer : Employ radioligand binding assays (e.g., ³H-labeled ligands) with competitive displacement protocols. Include negative controls (e.g., receptor-free membranes) and triplicate measurements to assess nonspecific binding. For selectivity profiling, screen against related receptors (e.g., opioid, NMDA) using high-throughput SPR (surface plasmon resonance). Computational docking (e.g., AutoDock Vina) can predict binding modes and guide mutagenesis studies .

Q. How can researchers optimize crystallization inhibition studies for this compound derivatives in physiological contexts (e.g., urinary stones)?

- Methodological Answer : Use turbidimetric assays to monitor crystal growth kinetics in simulated urine (pH 5–6). Apply factorial design to test inhibitors (e.g., citrate, magnesium) at varying concentrations. Analyze crystal morphology via SEM and phase composition via XRD. For in vivo relevance, correlate inhibition efficacy with zeta potential measurements to assess colloidal stability .

Q. What strategies ensure reproducibility in pharmacological studies involving this compound derivatives?

- Methodological Answer : Adopt FAIR data principles: document synthetic protocols (e.g., reaction time, solvent ratios), raw datasets, and statistical codes. Use blinded analysis for in vivo experiments to reduce bias. Validate findings across multiple cell lines or animal models. Reference methodologies from standardized guidelines (e.g., NIH Rigor and Reproducibility) .

Data Presentation and Analysis

Q. How should large datasets (e.g., binding kinetics, crystallization parameters) be processed and presented to align with academic standards?

- Methodological Answer : Raw data (e.g., kinetic curves, XRD peaks) should be archived in appendices. Processed data (e.g., IC₅₀ values, crystal size distributions) must include error bars and statistical significance (p-values). Use tools like OriginLab or Python’s SciPy for nonlinear regression analysis. Adhere to journal-specific formatting for tables and figures .

Q. What bioinformatics tools are suitable for exploring structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Utilize QSAR models (e.g., MOE, Schrödinger) to correlate structural descriptors (e.g., logP, polar surface area) with biological activity. Molecular dynamics simulations (e.g., GROMACS) can predict conformational stability in receptor binding pockets. Validate predictions with in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.